molecular formula C20H20N2O3S B298334 5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298334
M. Wt: 368.5 g/mol
InChI Key: QPXUKIYVZSPLST-JEFZPDFESA-N
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Description

5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "HMPT" and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of HMPT is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, HMPT has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
HMPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, HMPT has been found to scavenge free radicals, which may contribute to its antioxidant properties. Furthermore, HMPT has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMPT in lab experiments is its high purity, which makes it suitable for scientific research. Additionally, HMPT exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using HMPT in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of HMPT. One potential direction is to investigate the compound's potential therapeutic applications in the treatment of various inflammatory diseases, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of HMPT. Furthermore, the potential of HMPT as a cancer therapy should be explored further, including its efficacy in combination with other anticancer agents. Finally, the development of more efficient synthesis methods for HMPT may facilitate its use in scientific research.
In conclusion, HMPT is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. The synthesis method has been optimized to yield a high purity of HMPT, making it suitable for scientific research. Further research is needed to fully understand the mechanism of action of HMPT and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of HMPT involves the reaction between 2-amino-4-methoxybenzaldehyde and 3-propyl-1,3-thiazolidine-4-one in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain the final product. This method has been optimized to yield a high purity of HMPT, making it suitable for scientific research.

Scientific Research Applications

HMPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant activities, which makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis. Additionally, HMPT has been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.

properties

Product Name

5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-3-12-22-19(24)18(13-14-6-4-5-7-17(14)23)26-20(22)21-15-8-10-16(25-2)11-9-15/h4-11,13,23H,3,12H2,1-2H3/b18-13-,21-20?

InChI Key

QPXUKIYVZSPLST-JEFZPDFESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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